molecular formula C20H17NO4S B2474257 Methyl 3-(4-benzoylbenzamido)-4,5-dihydrothiophene-2-carboxylate CAS No. 389065-38-7

Methyl 3-(4-benzoylbenzamido)-4,5-dihydrothiophene-2-carboxylate

Cat. No. B2474257
CAS RN: 389065-38-7
M. Wt: 367.42
InChI Key: DWPPONOBYDOCTA-UHFFFAOYSA-N
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Description

Methyl 3-(4-benzoylbenzamido)-4,5-dihydrothiophene-2-carboxylate, also known as MBBDTC, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. This compound belongs to the class of thiophene derivatives, which are known for their diverse biological activities. MBBDTC has been shown to have potential applications in various fields such as medicine, pharmacology, and material science.

Scientific Research Applications

Synthesis and Reactivity

Methyl 3-(4-benzoylbenzamido)-4,5-dihydrothiophene-2-carboxylate and related compounds have been explored in various synthetic pathways and chemical reactions, contributing significantly to the field of organic chemistry. For instance, the palladium-catalyzed reaction of 2-alkynylanilines and 2-alkynylphenols in the presence of carbon monoxide and methanol under basic conditions leads to sequential cyclization and carbonylation products, highlighting a method to synthesize methyl 2-substituted indole and benzo[b]-furan-3-carboxylates. Similar reactions with 2-alkynylbenzamides produce 3-alkylidenisoindole derivatives, expanding the toolkit for synthesizing heterocyclic compounds (Kondo et al., 1994).

Another study demonstrated the synthesis of 3-aminothiophene-2-carboxylate derivatives, which upon reaction with cycloalkanones, form imines, indicating the utility of these compounds in synthesizing novel thiophene-based heterocycles with potential applications in medicinal chemistry and materials science (Klemm et al., 1995).

Materials Science Applications

In materials science, these compounds have shown potential as building blocks for high-performance polymers and organic electronic devices. For example, the synthesis of a wide-bandgap polymer incorporating methyl thiophene-3-carboxylate units demonstrated its efficacy in polymer solar cells, achieving a power conversion efficiency of 9.73% and showcasing excellent stability. This highlights the role of such compounds in developing eco-friendly, solvent-processed, fullerene-free polymer solar cells with significant efficiency and long-term performance stability (Park et al., 2017).

Antimicrobial and Antipathogenic Activities

The antimicrobial and antipathogenic properties of derivatives of this compound have also been investigated. A study on thiourea derivatives synthesized from related compounds showed significant anti-pathogenic activity against Pseudomonas aeruginosa and Staphylococcus aureus strains. These findings suggest that such compounds could be foundational in the development of novel antimicrobial agents with the ability to combat biofilm-associated infections (Limban et al., 2011).

properties

IUPAC Name

methyl 4-[(4-benzoylbenzoyl)amino]-2,3-dihydrothiophene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4S/c1-25-20(24)18-16(11-12-26-18)21-19(23)15-9-7-14(8-10-15)17(22)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPPONOBYDOCTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(CCS1)NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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